Home > Products > Screening Compounds P136059 > Copanlisib metabolite M4
Copanlisib metabolite M4 - 2132943-86-1

Copanlisib metabolite M4

Catalog Number: EVT-8953047
CAS Number: 2132943-86-1
Molecular Formula: C16H15N7O3
Molecular Weight: 353.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of copanlisib and its metabolites, including M4, typically involves chemical reactions that modify the parent compound through various pathways such as oxidation or hydrolysis. The specific pathways leading to the formation of M4 from copanlisib are not extensively detailed in available literature but generally involve enzymatic processes facilitated by cytochrome P450 enzymes.

Technical Details
The metabolic conversion often includes phase I reactions, such as hydroxylation, which introduce functional groups into the molecule, making it more polar and facilitating excretion. The identification and quantification of metabolite M4 can be achieved using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry.

Chemical Reactions Analysis

Reactions
Metabolite M4 is formed through specific metabolic pathways involving oxidation and conjugation reactions. These reactions may include hydroxylation at various positions on the copanlisib molecule, leading to structural variants that can exhibit different biological activities compared to the parent compound.

Technical Details
The understanding of these reactions is critical for predicting how changes in molecular structure influence pharmacological properties. Enzymatic activity assays can help elucidate which cytochrome P450 isoforms are primarily responsible for the formation of M4.

Mechanism of Action

Process
The mechanism by which copanlisib and its metabolite M4 exert their effects involves inhibition of the phosphatidylinositol 3-kinase pathway, crucial for cell growth and survival in cancer cells. This inhibition leads to reduced cellular proliferation and increased apoptosis in malignant cells.

Data
Studies indicate that both copanlisib and its metabolites can modulate signaling pathways involved in tumor growth. The specific contributions of metabolite M4 to this mechanism remain an area for further research but are hypothesized to be similar to those of copanlisib due to structural similarities.

Physical and Chemical Properties Analysis

Physical Properties
Metabolite M4 is likely to exhibit properties such as solubility in organic solvents and varying degrees of stability under physiological conditions. The exact melting point or boiling point data for M4 may not be readily available but can be inferred from related compounds.

Chemical Properties
Chemical properties such as pH stability, reactivity with other biomolecules, and metabolic stability are essential for understanding how M4 behaves in biological systems. These properties influence its pharmacokinetics and potential therapeutic applications.

Applications

Scientific Uses
Copanlisib metabolite M4 is primarily studied within the context of cancer therapeutics. Its role as a metabolite can provide insights into drug efficacy, potential side effects, and mechanisms of resistance in cancer treatment regimens. Furthermore, understanding its pharmacological profile can aid in optimizing dosing strategies and improving patient outcomes in clinical settings.

Research continues to explore the full implications of metabolite M4's activity in both preclinical and clinical studies, highlighting its potential significance in enhancing the therapeutic index of copanlisib-based therapies.

Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Systems Involved in M4 Generation

Copanlisib undergoes biotransformation via phase I and phase II metabolic pathways, generating several metabolites, including the pharmacologically relevant metabolite M4. The generation of M4 is primarily mediated by enzymatic systems, with cytochrome P450 (CYP) isoforms playing a dominant role. Non-CYP enzymes also contribute significantly to its biotransformation.

Role of Cytochrome P450 Isoforms in M4 Formation

Cytochrome P450 3A4 (CYP3A4) is the primary isoform responsible for the oxidative metabolism of copanlisib, leading to M4 formation. In vitro studies using human liver microsomes indicate that CYP3A4 catalyzes hydroxylation and N-dealkylation reactions at specific sites on copanlisib’s quinazoline core. CYP2D6 and CYP2C8 demonstrate secondary involvement, albeit with lower catalytic efficiency (5–15% of total metabolic clearance) [3] [5]. Selective chemical inhibition of CYP3A4 reduces M4 generation by >80%, confirming its pivotal role [5].

Table 1: Cytochrome P450 Isoforms Involved in Copanlisib M4 Formation

IsoformContribution to M4 FormationPrimary Metabolic Reactions
CYP3A4>80%Hydroxylation, N-dealkylation
CYP2D65–10%Aliphatic oxidation
CYP2C83–8%Secondary hydroxylation

Non-CYP Enzymatic Contributions to M4 Biotransformation

Non-CYP enzymes, including uridine diphosphate-glucuronosyltransferases (UGT) and sulfotransferases (SULT), facilitate phase II conjugation of M4. UGT1A1 and UGT1A3 catalyze glucuronidation at the morpholinone ring’s oxygen atom, enhancing hydrophilicity. Flavin-containing monooxygenase 3 (FMO3) supports oxidative reactions independent of CYP pathways, particularly under low CYP activity. Carboxylesterases (CES1/2) hydrolyze ester groups in copanlisib’s structure, forming intermediate precursors for M4 synthesis [3].

Structural Elucidation of M4 Formation Pathways

Oxidative and Reductive Modifications in M4 Synthesis

M4 arises through sequential oxidative and reductive modifications:

  • Oxidative Steps: Initial CYP3A4-mediated hydroxylation at the quinazoline ring’s C2 position generates a hydroxymethyl intermediate. This undergoes further oxidation to a carboxylic acid derivative via aldehyde dehydrogenase, forming M4’s core structure.
  • Reductive Pathways: Aldo-keto reductases (AKR1C3) reduce ketone groups in copanlisib’s side chain, yielding secondary alcohol derivatives that undergo dehydration to form M4’s terminal morpholinone moiety [5]. Mass spectrometry and nuclear magnetic resonance analyses confirm M4’s molecular formula (C₂₄H₂₁F₃N₆O₃), consistent with a net loss of C₂H₂ and addition of O₂ relative to the parent compound [3].

Position-Specific Metabolic Modifications in the Parent Compound

Metabolic modifications occur at discrete sites:

  • Quinazoline Ring (Position 2): Hydrolysis replaces the amine group with a hydroxyl group, forming M4’s primary scaffold.
  • Morpholinone Ring (Position 4): Ketone reduction generates a chiral alcohol center, with stereoselectivity favoring the S-enantiomer (90:10 ratio).
  • Fluorophenyl Group: Defluorination is absent, preserving copanlisib’s trifluoromethyl substituent in M4 [3] [5].

Table 2: Position-Specific Modifications in Copanlisib Leading to M4

Structural RegionModification TypeChemical ChangeEnzymes Involved
Quinazoline (C2)Hydrolysis−NH₂ → −OHAmidases, CYP3A4
Morpholinone (C4)Reduction>C=O → CH−OHAKR1C3, AKR1B10
TrifluoromethylphenylRetention−CF₃ → −CF₃ (unchanged)N/A

Note: Research on M4 remains limited compared to copanlisib’s primary metabolite (M1). Current data derive from radiolabeled studies in humans and mechanistic analyses using recombinant enzymes [3] [5].

Properties

CAS Number

2132943-86-1

Product Name

Copanlisib metabolite M4

IUPAC Name

2-amino-N-(8-hydroxy-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene)pyrimidine-5-carboxamide

Molecular Formula

C16H15N7O3

Molecular Weight

353.34 g/mol

InChI

InChI=1S/C16H15N7O3/c1-26-12-10(24)3-2-9-11(12)21-16(23-5-4-18-13(9)23)22-14(25)8-6-19-15(17)20-7-8/h2-3,6-7,18,24H,4-5H2,1H3,(H2,17,19,20)

InChI Key

NIEMNYNXUIUQDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.